

# Antioxidant 1098 chemical structure and properties

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## Compound of Interest

Compound Name: Antioxidant 1098

Cat. No.: B179406

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## An In-Depth Technical Guide to Antioxidant 1098

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Antioxidant 1098**, a high-performance hindered phenolic antioxidant. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for its potential use in stabilization and other applications.

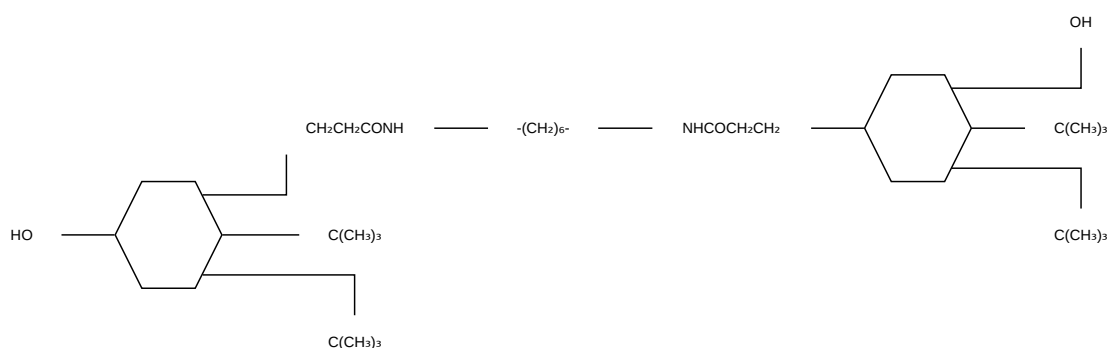
## Chemical Identity and Structure

**Antioxidant 1098** is chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide).[1][2][3][4][5] It is a symmetrical molecule consisting of two sterically hindered phenolic groups linked by a flexible hexamethylene diamide chain. This unique structure contributes to its high efficiency as a primary antioxidant.[6]

Below is a table summarizing the key identifiers for **Antioxidant 1098**.

Identifier	Value
IUPAC Name	N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)[1][7][8]
Synonyms	Irganox 1098, Veenox 1098, LeNOX 1098[1][2][3][4][7]
CAS Number	23128-74-7[1][2][3][4][5]
Molecular Formula	C40H64N2O4[1][2][3][4]
Molecular Weight	636.95 g/mol [4][9][10]
InChI Key	OKOBUGCCXMIKDM-UHFFFAOYSA-N[4][7]
SMILES	CC(C)(C)c1cc(CCC(=O)NCCCCCNC(=O)CCc2cc(c(O)c(c2)C(C)(C)C(C)(C)C(C)(C)cc(c1O)C(C)(C)C[8]

## Chemical Structure of Antioxidant 1098



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Caption: Chemical structure of **Antioxidant 1098**.

## Physical and Chemical Properties

**Antioxidant 1098** is a white to off-white crystalline powder.[9] Its high molecular weight and polar amide groups contribute to its low volatility and excellent compatibility with various polymers, particularly polyamides.[11][12] A summary of its key physical and chemical properties is presented in the table below.

Property	Value
Appearance	White to off-white powder or granules[9]
Melting Point	156-161 °C[3][4][5][7]
Boiling Point	740.1 °C at 760 mmHg (Predicted)[4][9]
Density	1.021 g/cm <sup>3</sup> (Predicted)[4][9]
Vapor Pressure	1.19E-22 mmHg at 25°C[3]
Solubility	DMSO (Slightly), Methanol (Slightly), Acetone (2 g/100g ), Chloroform (6 g/100g ), Ethyl acetate (1 g/100g ), Hexane (0.01 g/100g ), Water (0.01 g/100g ) [3][5][9]
UV Absorption Maximum (in Methanol)	277 nm[1][10]
Extinction Coefficient (at 277 nm in Methanol)	3560 L mol <sup>-1</sup> cm <sup>-1</sup> [1][10]

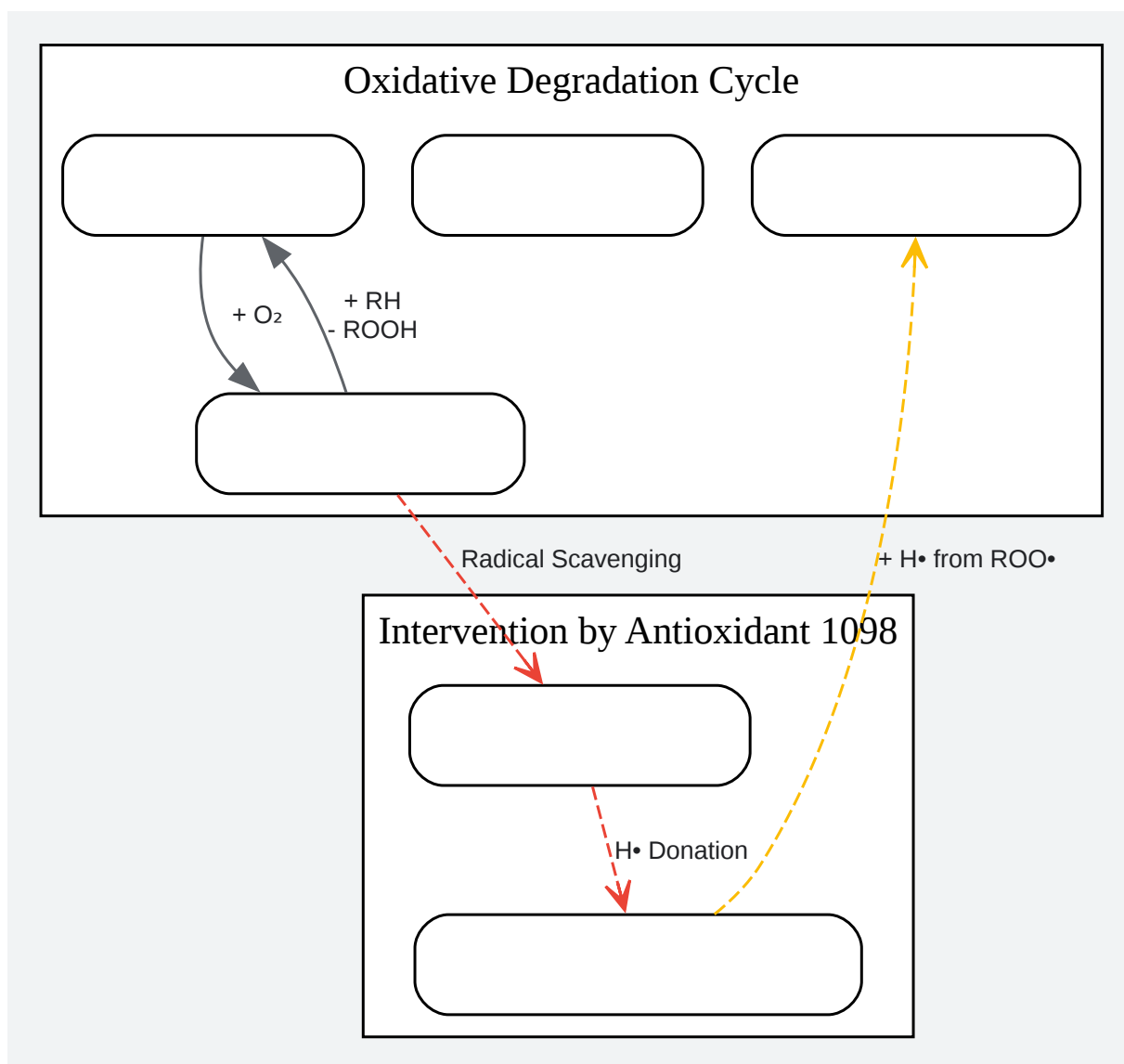
## Mechanism of Action

**Antioxidant 1098** functions as a primary antioxidant, specifically a hindered phenolic antioxidant. Its mechanism of action involves scavenging free radicals, which are highly reactive species that initiate and propagate the oxidative degradation of organic materials.[2] The sterically bulky tert-butyl groups adjacent to the hydroxyl group on the phenol ring play a crucial role in this process.

The antioxidant action can be summarized in the following steps:

- Initiation: The degradation process begins with the formation of free radicals ( $R\bullet$ ) in the polymer, often initiated by heat, light, or mechanical stress.
- Propagation: These free radicals react with oxygen to form peroxy radicals ( $ROO\bullet$ ), which can then abstract a hydrogen atom from the polymer chain, creating a new free radical and a hydroperoxide ( $ROOH$ ). This creates a chain reaction of degradation.
- Termination: **Antioxidant 1098** interrupts this cycle by donating a hydrogen atom from its phenolic hydroxyl group to the peroxy radical. This neutralizes the radical and forms a stable, non-reactive phenoxy radical from the antioxidant molecule. The steric hindrance provided by the tert-butyl groups prevents this phenoxy radical from initiating new degradation chains.

#### Antioxidant Mechanism of Hindered Phenols



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Caption: General mechanism of a hindered phenolic antioxidant.

## Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and performance evaluation of **Antioxidant 1098**.

## Synthesis of Antioxidant 1098

The synthesis of **Antioxidant 1098** typically involves the amidation reaction between a derivative of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1,6-hexanediamine.

Materials:

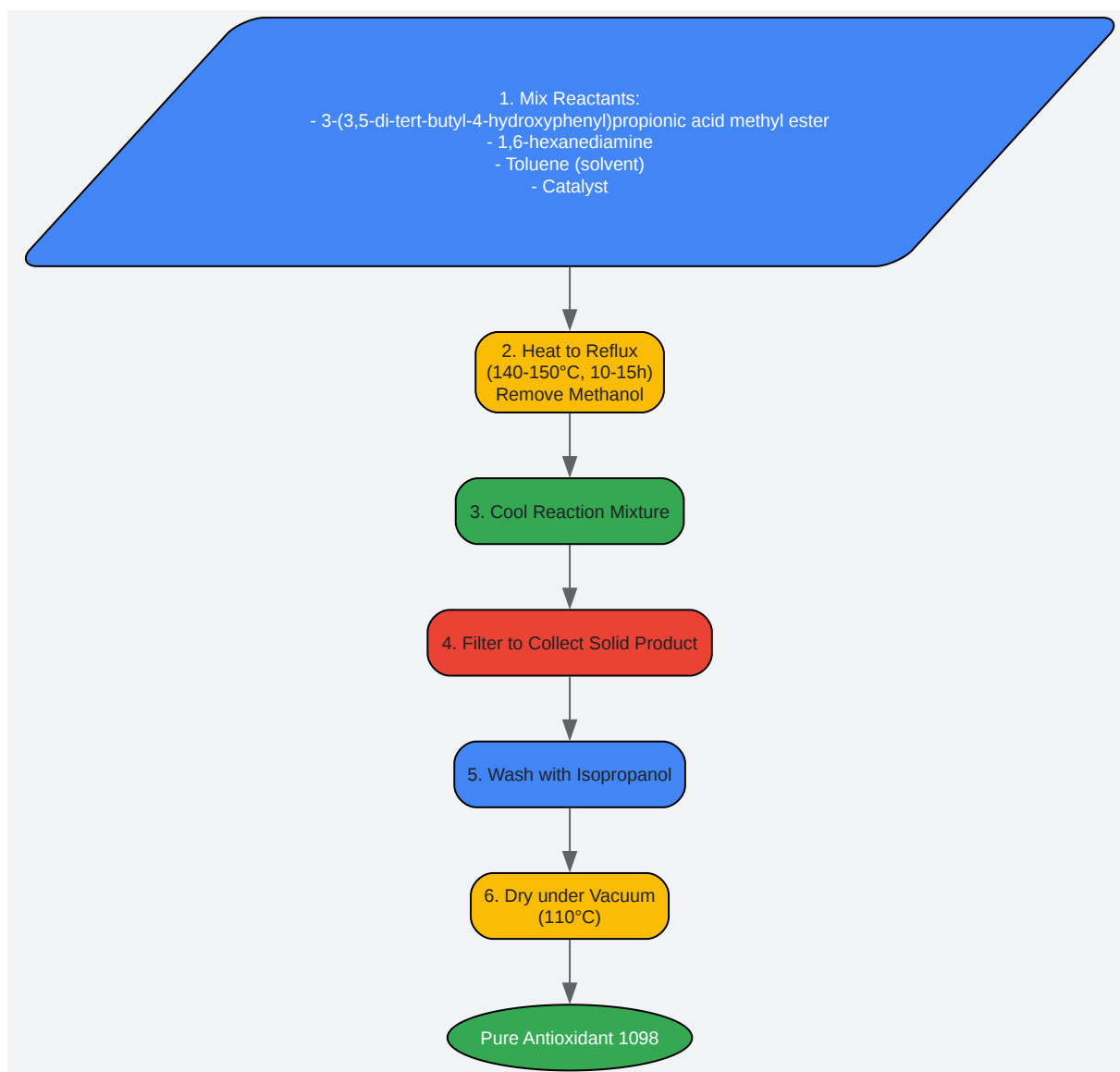
- 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester
- 1,6-hexanediamine
- Toluene or Xylene (solvent)
- Dibutyltin dilaurate (catalyst)
- Isopropanol (for washing)

Procedure:

- Charge a reaction vessel with 1,6-hexanediamine and toluene.
- Under a nitrogen atmosphere, slowly heat the mixture to approximately 40°C with stirring.
- Add the catalyst, dibutyltin dilaurate, to the mixture.
- Slowly add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester to the reaction vessel. The molar ratio of the propionic acid derivative to the diamine should be approximately 2:1.
- Heat the reaction mixture to reflux (around 140-150°C) and maintain for several hours (e.g., 10-15 hours). During this time, the by-product, methanol, is removed.
- After the reaction is complete, cool the mixture.
- The solid product is collected by filtration.

- Wash the filter cake with a solvent such as isopropanol to remove impurities.
- Dry the final product under vacuum at an elevated temperature (e.g., 110°C) to obtain pure **Antioxidant 1098**.

Synthesis Workflow



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Caption: A simplified workflow for the synthesis of **Antioxidant 1098**.



## Performance Evaluation

Objective: To determine the thermal stability of **Antioxidant 1098** and its effectiveness in a polymer matrix.

Apparatus: Thermogravimetric Analyzer

Procedure:

- Accurately weigh a small sample (5-10 mg) of **Antioxidant 1098** or the polymer stabilized with **Antioxidant 1098** into a TGA pan (e.g., ceramic or platinum).
- Place the pan in the TGA furnace.
- Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20 °C/min).
- The analysis can be performed under an inert atmosphere (e.g., nitrogen) to assess thermal stability or an oxidative atmosphere (e.g., air or oxygen) to assess thermo-oxidative stability.
- Record the sample weight as a function of temperature. The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are used to evaluate thermal stability.

Objective: To assess the effectiveness of **Antioxidant 1098** in preventing the oxidation of a polymer. This method is often performed according to standards such as ASTM D3895.[\[9\]](#)[\[10\]](#)

Apparatus: Differential Scanning Calorimeter

Procedure:

- Place a small, thin sample (5-10 mg) of the stabilized polymer into a DSC pan (typically aluminum).
- Place the pan in the DSC cell.
- Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

- Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen or air at a constant flow rate.
- Continue to hold the sample at the isothermal temperature and record the heat flow.
- The OIT is the time from the introduction of the oxidative atmosphere to the onset of the exothermic peak, which indicates the beginning of oxidation.

Objective: To determine the concentration of **Antioxidant 1098** in a polymer.

Apparatus: High-Performance Liquid Chromatograph with a UV detector.

Sample Preparation (Accelerated Solvent Extraction - ASE):

- Grind the polymer sample to a fine powder.
- Mix the polymer powder with a dispersing agent like sand.
- Place the mixture in an extraction cell.
- Perform the extraction using a suitable solvent system (e.g., a mixture of isopropanol and cyclohexane) at an elevated temperature and pressure.
- Collect the extract for HPLC analysis.

HPLC Conditions:

- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at 277 nm, the absorption maximum of **Antioxidant 1098**.[\[1\]](#)[\[10\]](#)
- Quantification: The concentration of **Antioxidant 1098** is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

## Applications

**Antioxidant 1098** is a highly effective, non-discoloring stabilizer for a wide range of organic substrates.[1][2] Its primary application is in the stabilization of polyamides (nylons), including molded parts, fibers, and films.[1] It is also recommended for use in other polymers such as:

- Polyacetals
- Polyesters
- Polyurethanes
- Adhesives
- Elastomers[9]

Due to its excellent thermal stability and low volatility, it provides long-term protection against degradation caused by heat and oxygen, thereby preserving the mechanical and physical properties of the materials.[9][11] Recommended usage levels typically range from 0.05% to 0.5% by weight, depending on the polymer and the desired level of stability.[3]

## Conclusion

**Antioxidant 1098** is a versatile and highly effective hindered phenolic antioxidant with a well-defined chemical structure and a clear mechanism of action. Its excellent thermal stability, low volatility, and good compatibility with a range of polymers, particularly polyamides, make it a valuable tool for preventing oxidative degradation. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive performance evaluation of this important stabilizer.

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